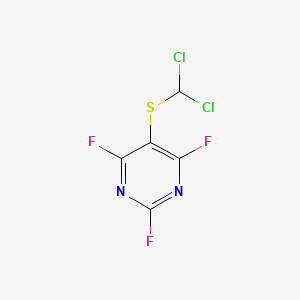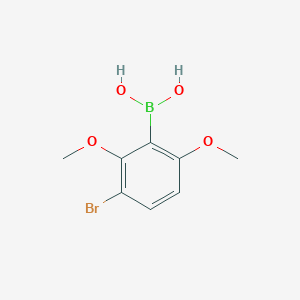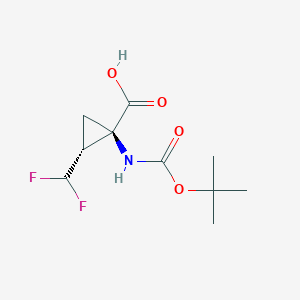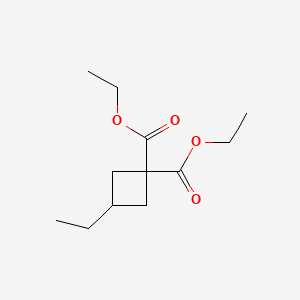
2-Chloro-5-(dichlorofluoromethyl)pyridine, 90%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(dichlorofluoromethyl)pyridine, or 2C5DCP, is a chemical compound with the molecular formula C5H3Cl2F2N. It is a colorless liquid that is soluble in water and organic solvents, and has a boiling point of 179 °C. 2C5DCP has a wide range of applications in scientific research, including in organic synthesis, as a reagent for the synthesis of other compounds, and as a component of various biochemical and physiological experiments.
Mechanism of Action
2C5DCP is an intermediate in many biochemical processes. It is involved in the formation of proteins, lipids, and other molecules, and is involved in the regulation of cellular metabolism. It is also involved in the regulation of gene expression and signal transduction pathways.
Biochemical and Physiological Effects
2C5DCP has a wide range of biochemical and physiological effects. It has been shown to activate several signal transduction pathways, including those involved in cell proliferation and differentiation. It also has a role in the regulation of immune responses, as well as in the regulation of energy metabolism. In addition, 2C5DCP has been shown to reduce inflammation, and to have anti-tumor and anti-viral activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 2C5DCP in laboratory experiments is its high purity and solubility in both water and organic solvents. This allows for the synthesis of a wide range of compounds and the use of various biochemical and physiological experiments. However, 2C5DCP is a toxic compound and should be handled with caution. It should not be used in experiments involving human subjects, and should be stored in a secure location.
Future Directions
The potential future applications of 2C5DCP are vast. It could be used in the development of new drugs, as well as in the development of new biochemical and physiological experiments. It could also be used in the development of new catalysts for organic synthesis, as well as in the development of new signal transduction pathways. Additionally, 2C5DCP could be used in the development of new methods for the synthesis of other compounds, and in the development of new methods for the regulation of gene expression and energy metabolism.
Synthesis Methods
2C5DCP is synthesized from the reaction of 2-chloro-5-fluoropyridine with dichlorodifluoromethane. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-50 °C. The reaction is complete after 4-6 hours, and yields a 90% pure product.
Scientific Research Applications
2C5DCP has several applications in scientific research. It is used in the synthesis of various other compounds, such as the antibiotic ciprofloxacin and the anti-fungal agent fluconazole. It is also used as a reagent in organic synthesis, as a catalyst for the synthesis of other compounds, and as a component of various biochemical and physiological experiments.
properties
IUPAC Name |
2-chloro-5-[dichloro(fluoro)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIXSRWFCBLSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Chlorofuro[3,4-b]pyridine-5,7-dione, 95%](/img/structure/B6326140.png)




![4,4'-[1,2-Ethanediylbis(oxy)]bis-benzaldehyde](/img/structure/B6326167.png)